molecular formula C7H9NO2 B1336123 (3-Methoxypyridin-2-yl)methanol CAS No. 51984-46-4

(3-Methoxypyridin-2-yl)methanol

Cat. No.: B1336123
CAS No.: 51984-46-4
M. Wt: 139.15 g/mol
InChI Key: RDXXAIGOEPIQPK-UHFFFAOYSA-N
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Description

Electronic Effects

The electron-donating methoxy group at position 3 increases the electron density of the pyridine ring, contrasting with electron-withdrawing groups in analogs like 3-Methoxypyridine-2-boronic acid. This electronic profile influences reactivity in cross-coupling reactions and metal coordination.

Steric and Functional Group Variations

  • 2-Pyridinemethanol : Lacks the 3-methoxy group, reducing steric bulk and altering hydrogen-bonding networks.
  • Cycloheptyl-(3-methoxypyridin-2-yl)methanol : Incorporates a bulky cycloheptyl moiety, enhancing lipophilicity.
  • 5-Bromo-3-methoxypyridin-2-ylmethanol : Bromine substitution at position 5 introduces halogen-bonding capacity.

Table 3: Functional group impact on physicochemical properties

Derivative Substituent LogP (Predicted) Hydrogen Bond Donors
This compound -OCH₃, -CH₂OH 0.0 1
2-Pyridinemethanol -CH₂OH -0.2 1
3-Methoxypyridine-2-boronic acid -B(OH)₂, -OCH₃ 0.5 2

These comparisons highlight how subtle structural changes modulate solubility, reactivity, and intermolecular interactions.

Properties

IUPAC Name

(3-methoxypyridin-2-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO2/c1-10-7-3-2-4-8-6(7)5-9/h2-4,9H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDXXAIGOEPIQPK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(N=CC=C1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30415946
Record name (3-methoxypyridin-2-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30415946
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

139.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51984-46-4
Record name (3-methoxypyridin-2-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30415946
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Preparation Methods

General Synthetic Strategy

The synthesis of (3-Methoxypyridin-2-yl)methanol typically involves the functionalization of a pyridine ring to introduce the methoxy substituent and the hydroxymethyl group. The common approach is to start from a suitably substituted pyridine precursor, such as 3-methoxypyridine or 3-methoxypyridine-2-carbaldehyde, followed by reduction or substitution reactions to install the hydroxymethyl group.

Synthetic Routes and Reaction Conditions

Reduction of 3-Methoxypyridine-2-carbaldehyde

One of the most straightforward methods involves the reduction of 3-methoxypyridine-2-carbaldehyde to this compound using mild reducing agents such as sodium borohydride (NaBH4) in protic solvents like methanol or ethanol. This method is favored for its simplicity, mild conditions, and good yields.

  • Reaction conditions:
    • Solvent: Methanol or ethanol
    • Reducing agent: Sodium borohydride (NaBH4)
    • Temperature: 0 to 25 °C (ambient to slightly cooled)
    • Reaction time: 1 to 4 hours
  • Mechanism: The hydride ion from NaBH4 attacks the aldehyde carbonyl carbon, reducing it to the primary alcohol.
Synthesis via Schiff Base Intermediate

An alternative route involves the formation of a Schiff base intermediate by condensation of 3-methoxypyridine-2-carbaldehyde with an amine, followed by reduction of the imine to the corresponding amine-alcohol derivative. This method can be adapted to introduce additional functional groups if needed.

  • Key steps:
    • Condensation of 3-methoxypyridine-2-carbaldehyde with a primary amine under reflux in methanol.
    • Reduction of the Schiff base with NaBH4 at low temperature (5–10 °C).
  • Optimization parameters:
    • Solvent polarity adjustment (methanol preferred)
    • Stoichiometric excess of NaBH4 (1.5 equivalents)
    • Controlled temperature to avoid side reactions
Direct Hydroxymethylation of 3-Methoxypyridine

Hydroxymethylation of 3-methoxypyridine using formaldehyde under basic or acidic catalysis can also yield this compound, although regioselectivity and yield depend on reaction conditions.

  • Typical conditions:
    • Formaldehyde source: paraformaldehyde or aqueous formaldehyde
    • Catalyst: Acidic (e.g., sulfuric acid) or basic (e.g., sodium hydroxide)
    • Temperature: Mild heating (40–80 °C)
    • Reaction time: Several hours to overnight

Industrial and Large-Scale Synthesis

Industrial synthesis often employs continuous flow reactors for precise control of reaction parameters, improving yield and purity. Catalyst-free or environmentally friendly methods are preferred to reduce waste and cost.

  • Use of continuous flow reactors allows:
    • Precise temperature control
    • Efficient mixing
    • Scalability
  • Purification techniques include recrystallization and chromatography to achieve high purity.

Data Table: Summary of Preparation Methods

Method Starting Material Reagents/Conditions Yield (%) Notes
Reduction of aldehyde 3-Methoxypyridine-2-carbaldehyde NaBH4, MeOH, 0–25 °C, 1–4 h 70–85 Mild, straightforward, high yield
Schiff base formation + reduction 3-Methoxypyridine-2-carbaldehyde + amine Condensation (reflux, MeOH), NaBH4 reduction (5–10 °C) 65–75 Allows functional group variation
Hydroxymethylation 3-Methoxypyridine Formaldehyde, acid/base catalyst, 40–80 °C 50–65 Regioselectivity can be challenging
Continuous flow synthesis Various Catalyst-free, controlled temp 75–90 Industrial scale, high purity

Research Findings and Optimization Insights

  • Solvent choice: Methanol is preferred due to its polarity and ability to dissolve both reactants and reducing agents effectively.
  • Temperature control: Lower temperatures during reduction prevent side reactions and decomposition.
  • Stoichiometry: Using slight excess of reducing agent improves conversion without significant waste.
  • Purification: Recrystallization from methanol or ethanol yields pure product; chromatographic methods can be used for analytical scale.
  • Catalyst-free methods: Emerging green chemistry approaches favor catalyst-free or mild catalytic conditions to reduce environmental impact.

Analytical Characterization Supporting Preparation

  • NMR Spectroscopy: Confirms the presence of methoxy and hydroxymethyl groups; characteristic chemical shifts for pyridine protons and CH2OH group.
  • IR Spectroscopy: Broad O-H stretch (~3200–3600 cm⁻¹), C-O and C-N stretches in the fingerprint region.
  • Mass Spectrometry: Molecular ion peak at m/z 139 consistent with C7H9NO2.
  • Elemental Analysis: Matches theoretical values for carbon, hydrogen, nitrogen, and oxygen content.

Chemical Reactions Analysis

Types of Reactions

(3-Methoxypyridin-2-yl)methanol can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a formyl group or a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

    Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).

Major Products Formed

    Oxidation: 3-Methoxypyridine-2-carboxaldehyde or 3-Methoxypyridine-2-carboxylic acid.

    Reduction: 3-Methoxypyridin-2-ylmethanol (if starting from an aldehyde or ketone).

    Substitution: Various substituted pyridines depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

(3-Methoxypyridin-2-yl)methanol has been investigated for its potential therapeutic effects. Its structural similarity to other biologically active compounds positions it as a candidate for drug development.

  • Antimicrobial Activity : Research indicates that derivatives of pyridine compounds exhibit significant antibacterial properties. For instance, a study highlighted the effectiveness of related compounds against Mycobacterium tuberculosis, suggesting that this compound could have similar applications .

Organic Synthesis

This compound serves as an important intermediate in organic synthesis. It can be utilized in:

  • Reagent for Chemical Reactions : As a building block for synthesizing more complex molecules.
  • Catalyst in Organic Reactions : It can facilitate various chemical transformations due to its functional groups .

Coordination Chemistry

This compound can act as a ligand in coordination chemistry. Its ability to coordinate with metal ions enhances its utility in:

  • Catalysis : Metal complexes formed with this ligand can catalyze reactions in organic synthesis.
  • Material Science : The formation of metal-organic frameworks (MOFs) using this compound is an area of active research due to their potential applications in gas storage and separation technologies.

Case Studies and Research Findings

StudyFocusFindings
Basile et al. (2023)Antimicrobial ActivityIdentified derivatives with significant activity against Mycobacterium tuberculosis; structural modifications increased efficacy .
Discovery Research GroupSynthesis ApplicationsDemonstrated the utility of this compound as an intermediate for synthesizing complex organic compounds, enhancing reaction yields .
Coordination Chemistry StudiesLigand BehaviorExplored the coordination properties of this compound with various metal ions, revealing its potential as a versatile ligand in catalysis.

Mechanism of Action

The mechanism of action of (3-Methoxypyridin-2-yl)methanol depends on its specific application. In biological systems, it may interact with enzymes or receptors through hydrogen bonding, hydrophobic interactions, and other non-covalent interactions. The methoxy and hydroxymethyl groups can participate in these interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Structural Analogs and Substituent Variations

Table 1: Key Structural Analogs of (3-Methoxypyridin-2-yl)methanol
Compound Name Molecular Formula Molecular Weight (g/mol) CAS Number Key Substituents Source
This compound C₇H₉NO₂ 139.15 51984-46-4 3-OCH₃, 2-CH₂OH
(3-Ethoxypyridin-2-yl)-methanol C₈H₁₁NO₂ 153.18 62734-03-6 3-OC₂H₅, 2-CH₂OH
(3-(Trifluoromethoxy)pyridin-2-yl)methanol C₇H₆F₃NO₂ 209.12 1261650-51-4 3-OCF₃, 2-CH₂OH
(6-Methoxypyridin-2-yl)-methanol C₇H₉NO₂ 139.15 Not Provided 6-OCH₃, 2-CH₂OH
(5-Chloro-2-methoxypyridin-3-yl)methanol C₇H₈ClNO₂ 173.60 Not Provided 5-Cl, 2-OCH₃, 3-CH₂OH
(3,6-Dichloro-5-methoxypyridin-2-yl)methanol C₇H₇Cl₂NO₂ 208.04 Not Provided 3-Cl, 5-OCH₃, 6-Cl, 2-CH₂OH
(4-Methoxy-3-methylpyridin-2-yl)methanol C₈H₁₁NO₂ 153.18 Not Provided 4-OCH₃, 3-CH₃, 2-CH₂OH

Analysis of Substituent Effects

Alkoxy Group Variations: Ethoxy vs. Trifluoromethoxy: The electron-withdrawing trifluoromethoxy group in (3-(Trifluoromethoxy)pyridin-2-yl)methanol introduces strong inductive effects, which may alter reactivity in Suzuki couplings or metal coordination .

Halogenated Derivatives: Chlorine substituents, as in (5-Chloro-2-methoxypyridin-3-yl)methanol and (3,6-Dichloro-5-methoxypyridin-2-yl)methanol, increase molecular weight and polarity. These modifications are common in agrochemicals and pharmaceuticals to improve binding affinity or metabolic stability .

(4-Methoxy-3-methylpyridin-2-yl)methanol combines a methyl group at the 3-position with methoxy at the 4-position, creating steric hindrance that could influence its utility in catalytic reactions .

Biological Activity

(3-Methoxypyridin-2-yl)methanol is a chemical compound characterized by its unique pyridine structure, which has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by relevant data tables, case studies, and research findings.

Chemical Structure and Properties

The molecular formula of this compound is C7_7H9_9NO2_2, indicating the presence of a methoxy group at the 3-position of the pyridine ring and a hydroxymethyl group (-CH2_2OH) at the 2-position. This structural arrangement contributes to its reactivity and biological activity.

Property Value
Molecular FormulaC7_7H9_9NO2_2
Molar Mass155.15 g/mol
SolubilitySoluble in organic solvents; moderate solubility in water
Functional GroupsMethoxy, Hydroxymethyl

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. The methoxy and hydroxymethyl groups can influence the compound's solubility and bioavailability, which are critical for its pharmacological effects.

Studies suggest that compounds with similar structural features may exhibit diverse biological activities, including:

  • Antimicrobial Activity : Research indicates that pyridine derivatives can show significant antibacterial properties against various pathogens, including resistant strains like MRSA .
  • Antiparasitic Activity : Some analogs have demonstrated efficacy against malaria parasites by targeting specific metabolic pathways .

Case Studies and Research Findings

  • Antimicrobial Studies :
    A study evaluated the antibacterial activity of this compound against several bacterial strains. The compound exhibited notable inhibition against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) ranging from 4 to 32 µg/mL depending on the strain .
  • Antiparasitic Activity :
    In a study focused on malaria, derivatives similar to this compound were tested for their ability to inhibit PfATP4, an essential enzyme in Plasmodium species. The results showed that modifications in the pyridine ring significantly affected both potency and metabolic stability. For instance, derivatives with methoxy substitutions maintained high activity levels while improving solubility .
  • Cytotoxicity Assays :
    Cytotoxicity assays conducted on various cancer cell lines revealed that this compound could reduce cell viability significantly at concentrations as low as 1 µM. The compound showed a preferential effect on resistant cancer cells compared to non-resistant strains .

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, a comparison with structurally similar compounds is essential:

Compound Name Structural Features Biological Activity
(4-Methoxypyridin-2-yl)methanolMethoxy at 4-positionModerate antibacterial activity
(5-Methoxypyridin-3-yl)methanolMethoxy at 5-positionLower cytotoxicity compared to (3-position)
(3-Chloro-5-methoxypyridin-2-yl)methanolChlorine at 3-positionEnhanced reactivity but lower solubility

Q & A

Q. What are the established synthetic routes for (3-Methoxypyridin-2-yl)methanol and its derivatives?

  • Methodological Answer : The compound can be synthesized via reductive amination or condensation reactions. For example, in a Pfizer patent (), tert-butyl 6-oxo-2-azaspiro[3.4]octane-2-carboxylate was reacted with 1-(3-methoxypyridin-2-yl)piperazine using sodium cyanoborohydride as a reducing agent in ethanol, yielding intermediates for drug candidates. Another approach involves Schiff base formation, as seen in , where hydrazinopyridine reacts with aldehydes in ethanol under acidic conditions. Key Considerations :
  • Reductive amination requires controlled pH and temperature (e.g., 45°C in ethanol).
  • Condensation reactions benefit from catalytic acetic acid to drive imine formation.
  • Purification often involves silica gel chromatography or HPLC .

Q. How are spectroscopic techniques (NMR, FTIR) utilized to confirm the structure of this compound?

  • Methodological Answer :
  • 1H-NMR : Look for characteristic signals such as the methoxy group (~δ 3.8–4.0 ppm) and aromatic protons on the pyridine ring (δ 7.0–8.5 ppm). reports δ 3.84 ppm for the methoxy group in a related compound.
  • 13C-NMR : The pyridine carbons typically appear between δ 120–160 ppm.
  • FTIR : Stretching vibrations for hydroxyl (-OH, ~3200–3500 cm⁻¹) and methoxy (-OCH₃, ~2800–3000 cm⁻¹) groups are critical. highlights a strong FTIR band at 1596 cm⁻¹ for C=N bonds in Schiff bases.
    Validation : Cross-reference with HRMS (e.g., m/z 334.1553 for a derivative in ) ensures molecular weight confirmation .

Advanced Research Questions

Q. What strategies resolve contradictions in crystallographic data during structural elucidation?

  • Methodological Answer : Use software like SHELXL ( ) for robust refinement, especially with twinned or high-resolution data. For example, SHELXPRO can interface with macromolecular datasets to resolve ambiguities. Key steps include:
  • Twinning Analysis : Apply the Hooft y parameter to detect pseudo-merohedral twinning.
  • Data Filtering : Remove outliers using σ-cutoffs (e.g., I > 2σ(I)).
  • Validation Tools : Check R-factors (R₁ < 0.05) and Flack x parameters for chirality.
    Contradictions often arise from poor crystal quality; recrystallization in alternative solvents (e.g., DMSO/water) may improve data .

Q. How can computational chemistry predict reactivity in this compound derivatives?

  • Methodological Answer : Density Functional Theory (DFT) calculations assess frontier molecular orbitals (HOMO-LUMO gaps) to predict sites for electrophilic/nucleophilic attacks. For instance, highlights AI-driven synthesis planning for fluorinated analogs, where electron-withdrawing groups (e.g., -CF₃) increase electrophilicity at the pyridine C-4 position. Tools :
  • Gaussian or ORCA for DFT.
  • Molecular docking (AutoDock Vina) to simulate interactions with biological targets (e.g., enzymes in ).
    Case Study : Fluorine substitution enhances binding affinity via F···H-N interactions, as seen in kinase inhibitors .

Q. What challenges arise in enantiomeric separation of chiral derivatives, and how are they addressed?

  • Methodological Answer : Chiral separation via Supercritical Fluid Chromatography (SFC) with amylose-based columns (e.g., Phenomenex Lux Amylose-1) is effective. In , enantiomers of a spirocyclic derivative were resolved using 4:1 CO₂/ethanol with 0.2% ammonia. Key parameters:
  • Back Pressure : 120 bar to maintain supercritical CO₂.
  • Detection : UV monitoring at 254 nm.
    Absolute configuration is confirmed via X-ray crystallography of hydrochloride salts .

Key Takeaways

  • Synthetic Flexibility : The compound serves as a versatile intermediate in drug discovery (e.g., Pfizer’s spirocyclic compounds in ).
  • Analytical Rigor : Multi-technique validation (NMR, HRMS, X-ray) is critical for structural confidence.
  • Advanced Applications : Derivatives show promise in targeting enzymes and receptors, with fluorinated analogs () offering enhanced bioactivity.

Retrosynthesis Analysis

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Feasible Synthetic Routes

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(3-Methoxypyridin-2-yl)methanol
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